![molecular formula C12H19N5O B1439360 4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine CAS No. 1204297-97-1](/img/structure/B1439360.png)
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine
Overview
Description
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C12H19N5O . It has a molecular weight of 249.31 g/mol .
Synthesis Analysis
The synthesis of morpholines, such as 4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine, has seen significant advancements in recent years. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine consists of a morpholine ring attached to a pyrimidine ring via a piperazine ring . The morpholine ring provides a polar, basic character to the molecule, while the pyrimidine ring contributes to its aromaticity .Physical And Chemical Properties Analysis
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine has a molecular weight of 249.31 g/mol . Other physical and chemical properties such as boiling point, density, and vapor pressure are not specified in the search results .Scientific Research Applications
Preclinical Assessment of GDC-0980
GDC-0980, a derivative compound, has been studied for its potential as a phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, crucial in cancer development pathways. Preclinical studies on GDC-0980 have demonstrated its efficacy in inhibiting cancer growth, with promising absorption and disposition characteristics, supporting its advancement to Phase II clinical trials (Salphati et al., 2012).
Anticonvulsant Properties of Acetamide Derivatives
Research on new piperazine or morpholine acetamides derived from various acetic acids has shown significant anticonvulsant properties. One of the derivatives demonstrated potency superior to phenytoin, a reference anticonvulsant, highlighting the potential of these compounds in treating seizure disorders (Kamiński et al., 2011).
Pharmacological Inhibition of Phosphodiesterase 10A
AMG 579, a clinically significant inhibitor of phosphodiesterase 10A (PDE10A), was developed by optimizing the potency and in vivo efficacy of keto-benzimidazole leads. This compound exhibited superior brain penetration properties and efficacy in preclinical species, underscoring its potential for clinical application (Hu et al., 2014).
Antinociceptive Activity of Pyridazinone Derivatives
A study on 3-pyridazinones with morpholino, arylpiperidino, and arylpiperazino moieties revealed notable antinociceptive activities. The compounds showed more effectiveness than aspirin in the antinociceptive activity test, indicating potential applications in pain management (Gokçe et al., 2001).
Anti-HIV Potency of Diarylpyrimidine Derivatives
Diarylpyrimidine derivatives (DAPYs) have shown robust anti-HIV-1 potency. Modifications involving hydrophilic morpholine or methylsulfonyl and sulfamide-substituted piperazine/piperidines improved their water solubility and safety profiles, suggesting their potential as lead compounds for HIV-1 treatment (Huang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-3-16(4-2-13-1)11-9-12(15-10-14-11)17-5-7-18-8-6-17/h9-10,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHACSUHTKPBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=N2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Piperazin-1-ylpyrimidin-4-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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